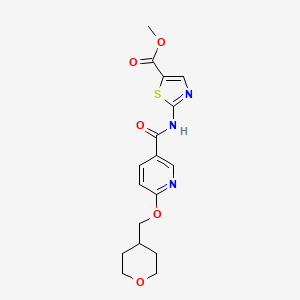

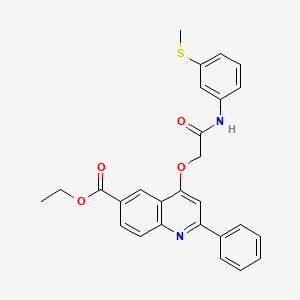

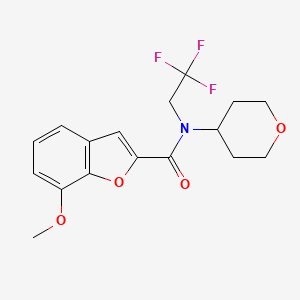

![molecular formula C25H21ClN6O2 B2767188 7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539837-74-6](/img/structure/B2767188.png)

7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of [1,2,4]triazolo[1,5-a]pyridine . The [1,2,4]triazolo[1,5-a]pyridine core is a heterocyclic compound, which means it contains atoms of at least two different elements. This core is often found in various pharmaceuticals and has been the subject of many studies .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The [1,2,4]triazolo[1,5-a]pyridine core itself is a fused ring system containing two nitrogen atoms .Wissenschaftliche Forschungsanwendungen

Biological and Antioxidant Activity

A study explored the synthesis of triazolopyrimidines, including derivatives similar to the specified chemical, demonstrating antimicrobial and antioxidant activities. The synthesis employed the Biginelli protocol, and the compounds were characterized by IR, NMR, and mass spectroscopy. The results indicated that these compounds could serve as potent agents in microbial inhibition and antioxidant applications, highlighting their significance in medicinal chemistry and drug design (Gilava, Patel, Ram, & Chauhan, 2020).

Synthesis and Antimicrobial Activities

Another research focused on the synthesis of new pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives. The compounds demonstrated antimicrobial activity, providing valuable insights into the development of novel antimicrobial agents. This study underscores the versatility of the triazolopyrimidine scaffold in generating bioactive molecules with potential therapeutic applications (El-Agrody et al., 2001).

Herbicidal Activity

In the context of agricultural chemistry, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds were synthesized and evaluated for their herbicidal activity. This research demonstrates the potential use of triazolopyrimidines in developing effective herbicides, offering a new avenue for controlling unwanted vegetation in agricultural settings. The study provides a foundation for further exploration of such compounds in enhancing crop protection strategies (Moran, 2003).

Antituberculous Activity

A study on the structural analogs of antituberculous agents, including ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, highlighted the synthesis of compounds via three-component condensations. These compounds were evaluated for their tuberculostatic activity, offering insights into the development of novel treatments for tuberculosis. This research emphasizes the potential of triazolopyrimidine derivatives in addressing global health challenges related to infectious diseases (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN6O2/c1-15-21(24(33)29-19-9-5-6-10-20(19)34-2)22(17-7-3-4-8-18(17)26)32-25(28-15)30-23(31-32)16-11-13-27-14-12-16/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLXSRKJBVNOAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC=NC=C3)N1)C4=CC=CC=C4Cl)C(=O)NC5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

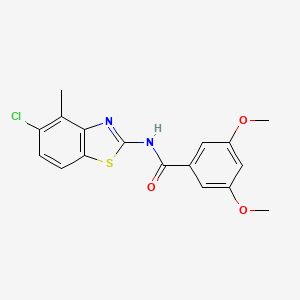

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2767109.png)

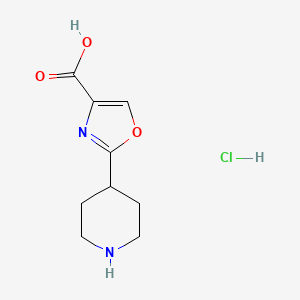

![5,6-dichloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2767116.png)

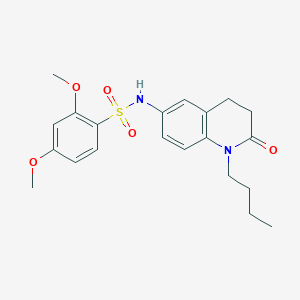

![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2767121.png)

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B2767124.png)